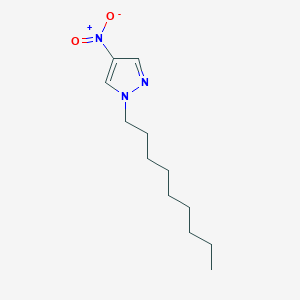![molecular formula C13H16ClF3N2 B6362393 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine CAS No. 1240573-35-6](/img/structure/B6362393.png)
1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine is a chemical compound characterized by its complex structure, which includes a piperazine ring substituted with a chlorinated and trifluoromethylated phenyl group
Mechanism of Action
Target of Action
A related compound, a derivative of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (tfmp), has been studied for its analgesic properties . It’s possible that this compound may also interact with similar targets involved in pain perception and relief.
Mode of Action
It’s worth noting that tfmp derivatives have been shown to have potent analgesic efficacy, suggesting they may interact with their targets to modulate pain signaling pathways .
Biochemical Pathways
Given the analgesic properties of related compounds, it’s plausible that this compound may influence pathways related to pain perception and inflammation .
Result of Action
Tfmp derivatives have been shown to have potent analgesic effects, suggesting that this compound may also have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)benzyl chloride and 2-methylpiperazine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts and Reagents: A base such as potassium carbonate or sodium hydroxide is often used to facilitate the nucleophilic substitution reaction.
Procedure: The 4-chloro-3-(trifluoromethyl)benzyl chloride is added to a solution of 2-methylpiperazine in the chosen solvent, followed by the addition of the base. The mixture is then heated under reflux for several hours until the reaction is complete.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorinated phenyl group.
Oxidation and Reduction: The piperazine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Substitution Reactions: The trifluoromethyl group can be involved in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Solvents: Organic solvents such as dichloromethane, toluene, or ethanol are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring can lead to the formation of N-oxides, while reduction can yield various hydrogenated derivatives.
Scientific Research Applications
1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential activity as central nervous system agents.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}piperazine: Lacks the methyl group on the piperazine ring.
1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-ethylpiperazine: Contains an ethyl group instead of a methyl group on the piperazine ring.
1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2,3-dimethylpiperazine: Has two methyl groups on the piperazine ring.
Uniqueness: The presence of both the chlorinated and trifluoromethylated phenyl group, along with the methyl substitution on the piperazine ring, gives 1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine unique chemical properties
Properties
IUPAC Name |
1-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF3N2/c1-9-7-18-4-5-19(9)8-10-2-3-12(14)11(6-10)13(15,16)17/h2-3,6,9,18H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBXPEKBHCIVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362330.png)
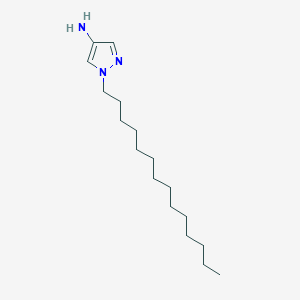
![4-Bromo-2-[(butylamino)methyl]phenol](/img/structure/B6362352.png)
![2-[(Butylamino)methyl]-6-ethoxyphenol hydrochloride](/img/structure/B6362360.png)
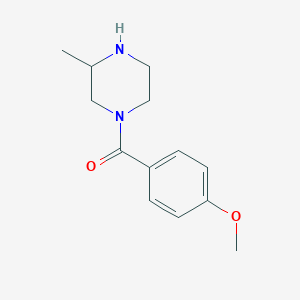
![1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362374.png)
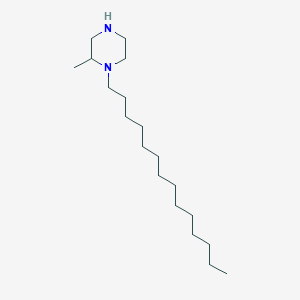
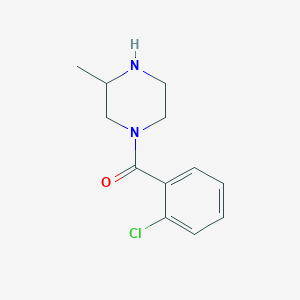
![2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362385.png)
![1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6362389.png)
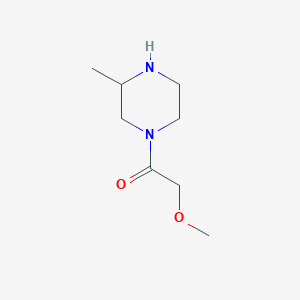
![2-Methyl-1-[(4-nitrophenyl)methyl]piperazine](/img/structure/B6362406.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362413.png)
